molecular formula C15H15NO2 B14632463 Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- CAS No. 53304-12-4

Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-

Katalognummer: B14632463
CAS-Nummer: 53304-12-4
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: WOHNYSCHFCWUAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- is an organic compound with the molecular formula C15H15NO2 It is a derivative of phenol, characterized by the presence of a methoxy group and an imino group attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- can be synthesized through a Schiff base reaction. This involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with p-toluidine (4-methylaniline) in the presence of an acid catalyst. The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- involves its interaction with various molecular targets. The imine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The phenolic group can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]- is unique due to the presence of both methoxy and imine groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

53304-12-4

Molekularformel

C15H15NO2

Molekulargewicht

241.28 g/mol

IUPAC-Name

2-methoxy-4-[(4-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO2/c1-11-3-6-13(7-4-11)16-10-12-5-8-14(17)15(9-12)18-2/h3-10,17H,1-2H3

InChI-Schlüssel

WOHNYSCHFCWUAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.